BenchChemオンラインストアへようこそ!

2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design FLT3 Pharmacology

2,6-Difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS 1251553-02-2, MW 283.30, C13H11F2NO2S) is a synthetic benzamide derivative featuring a 2,6-difluorinated phenyl ring and a thiophen-3-yl-hydroxyethyl side chain. The compound is indexed in the NLM MeSH Supplementary Concept database under the preferred term SC-203048 and is annotated as a FLT3 (FMS-like tyrosine kinase protein inhibitor.

Molecular Formula C13H11F2NO2S
Molecular Weight 283.29
CAS No. 1251553-02-2
Cat. No. B2386882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
CAS1251553-02-2
Molecular FormulaC13H11F2NO2S
Molecular Weight283.29
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)O)F
InChIInChI=1S/C13H11F2NO2S/c14-9-2-1-3-10(15)12(9)13(18)16-6-11(17)8-4-5-19-7-8/h1-5,7,11,17H,6H2,(H,16,18)
InChIKeyIQXUDTGUTZKBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (SC-203048) – FLT3-Selective AML Research Tool Compound


2,6-Difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS 1251553-02-2, MW 283.30, C13H11F2NO2S) is a synthetic benzamide derivative featuring a 2,6-difluorinated phenyl ring and a thiophen-3-yl-hydroxyethyl side chain . The compound is indexed in the NLM MeSH Supplementary Concept database under the preferred term SC-203048 and is annotated as a FLT3 (FMS-like tyrosine kinase 3) protein inhibitor [1]. Its primary published application is as a selective FLT3 inhibitor tool compound in acute myeloid leukemia (AML) pharmacology, where it has been used to interrogate FLT3/NF-κB crosstalk in vivo [2]. The structural hallmark distinguishing it from thienylcarboxamide-type FLT3 inhibitors is the 2,6-difluorobenzamide warhead coupled to a hydroxyethyl-thiophene linker, a scaffold that places it within the benzamide class of kinase-directed small molecules .

Why SC-203048 Cannot Be Replaced by a Generic FLT3 Inhibitor Without Risk of Experimental Divergence


FLT3 inhibitors are not a single pharmacological class. Clinically evaluated agents such as sorafenib, midostaurin, quizartinib, and gilteritinib differ in their type I vs. type II binding modes, FLT3-ITD vs. TKD mutant selectivity, and off-target kinase inhibition profiles [1]. Even within research-grade tool compounds, structural chemotype dictates polypharmacology: the thienylcarboxamide TCS 359 (IC50 = 42 nM against FLT3) has a distinct selectivity fingerprint across 22 kinases (IC50 ≥ 3 µM) , while SC-203048's 2,6-difluorobenzamide scaffold engages an overlapping but non-identical set of targets. Procurement of a generic 'FLT3 inhibitor' without verifying the precise chemical identity (CAS 1251553-02-2 vs. the frequently confused CAS 301305-73-7) introduces uncontrolled variables in target engagement, cellular potency, and in vivo pharmacokinetics that can render experimental results non-reproducible [2]. The quantitative differentiation evidence below establishes where SC-203048's profile is meaningfully distinct.

2,6-Difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide – Quantitative Differentiation Evidence Against Closest Analogues


Scaffold Chemotype Differentiation: 2,6-Difluorobenzamide vs. Thienylcarboxamide Structural Class

SC-203048 is a 2,6-difluorobenzamide derivative (C13H11F2NO2S, MW 283.30) , whereas the most commonly sourced research-grade FLT3 inhibitor, TCS 359 (CAS 301305-73-7), is a thienylcarboxamide (C18H20N2O4S, MW 360.43) . The 2,6-difluorobenzamide motif is a recognized pharmacophore in FtsZ inhibitors and distinct kinase-targeted chemotypes, conferring different hydrogen-bonding topology and metabolic stability compared to the 2-acylaminothiophene-3-carboxamide core of TCS 359 [1]. This fundamental chemotype difference means that the two compounds occupy different chemical space despite both targeting FLT3, and cannot be assumed to share identical off-target kinase interactions, solubility, or metabolic profiles.

Medicinal Chemistry Kinase Inhibitor Design FLT3 Pharmacology

In Vivo AML Xenograft Efficacy: SC-203048 Synergy with NF-κB Inhibition

In the sole published in vivo study employing SC-203048, combination treatment with the FLT3 inhibitor SC-203048 and the NF-κB inhibitor parthenolide (PTL) produced strong tumor growth inhibition and increased apoptosis in a THP-1 human AML xenograft model in athymic BALB/c nude mice [1]. SC-203048 was administered at 10 μg/kg every 2nd day (7 doses total). The combination group showed significantly greater tumor suppression than either agent alone, with mechanistic correlates including decreased expression of FLT3, p65, cyclin D1, and Bcl-2 proteins, and increased SMRT expression [1]. By contrast, TCS 359's reported in vivo use is limited; its primary characterization is in vitro (MV4-11 proliferation IC50 = 340 nM) . No published head-to-head in vivo comparison between SC-203048 and TCS 359 exists.

Acute Myeloid Leukemia In Vivo Pharmacology FLT3/NF-κB Synergy

Target Identity and Molecular Mechanism: FLT3-Selective Inhibition Documented via MeSH Annotation

SC-203048 is explicitly designated as a 'FLT3 selective inhibitor' in both the peer-reviewed primary literature [1] and the NLM MeSH controlled vocabulary [2], with documented target engagement evidenced by decreased FLT3 protein expression and reduced cyclin D1/Bcl-2 downstream signaling in treated AML xenografts [1]. In the same AML xenograft study, the NF-κB pathway marker p65 was also decreased, but this effect was attributed to the combination partner parthenolide rather than SC-203048 alone [1]. The annotated FLT3 selectivity of SC-203048 is consistent with the class-level observation that certain benzamide-based kinase inhibitors achieve target discrimination through conformational selection of the FLT3 ATP-binding pocket [3]. Biochemical IC50 or Kd values for SC-203048 against FLT3 or a kinase selectivity panel are not reported in the accessible literature; the selectivity claim is based on functional pathway analysis rather than recombinant enzyme assay data.

FLT3 Kinase Target Selectivity Leukemia Signaling

Supply Chain Distinction: SC-203048 (CAS 1251553-02-2) vs. Commercially Confused sc-203048 (CAS 301305-73-7)

A critical procurement risk exists due to the Santa Cruz Biotechnology catalog number sc-203048, which corresponds to a different chemical entity: Flt-3 Inhibitor CAS 301305-73-7 (TCS 359), a thienylcarboxamide . The MeSH-designated SC-203048, which is 2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS 1251553-02-2), and the Santa Cruz product sc-203048 are chemically distinct (benzamide vs. thienylcarboxamide). The two compounds differ in molecular formula (C13H11F2NO2S vs. C18H20N2O4S), molecular weight (283.30 vs. 360.43), and documented biological profiles [1]. This catalog number collision between a chemical name (SC-203048 from MeSH) and a vendor SKU (sc-203048 from Santa Cruz) creates a tangible risk of incorrect compound procurement that would invalidate experimental protocols designed for the Wang et al. 2012 study conditions.

Chemical Procurement Catalog Number Disambiguation Research Reproducibility

Optimal Application Scenarios for 2,6-Difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (SC-203048, CAS 1251553-02-2)


In Vivo AML Xenograft Studies Requiring FLT3/NF-κB Pathway Co-Targeting

SC-203048 is the appropriate FLT3 inhibitor for replicating or extending the Wang et al. 2012 AML xenograft protocol, where it was dosed at 10 μg/kg every 2nd day in combination with parthenolide in a THP-1 xenograft model [1]. The documented synergy with NF-κB inhibition provides a published reference point for in vivo experimental design that no alternative research-grade FLT3 tool compound currently matches. Procurement must specify CAS 1251553-02-2 to ensure the correct 2,6-difluorobenzamide chemotype is obtained.

FLT3-Dependent Leukemia Cell Line Profiling with Benzamide Chemotype Selectivity

For screening campaigns that compare chemotype-dependent FLT3 inhibition, SC-203048 (2,6-difluorobenzamide) provides a structurally orthogonal tool to thienylcarboxamide inhibitors like TCS 359 . This chemotype diversification is valuable for understanding scaffold-dependent differences in FLT3 binding mode, cellular permeability, and off-target liability profiles in FLT3-ITD-positive AML cell lines such as MV4-11 and MOLM-13 [2]. Users should note the absence of published recombinant FLT3 IC50 data for SC-203048 and characterize compound potency in their specific cellular system.

Chemical Biology Studies of FLT3 Downstream Signaling and Apoptosis Pathways

SC-203048 has documented effects on FLT3 protein expression, cyclin D1, Bcl-2, and SMRT in tumor tissue, making it a useful probe for studying FLT3-driven transcriptional and apoptotic programs in AML [1]. The availability of in vivo target modulation data distinguishes it from FLT3 inhibitors characterized only at the recombinant enzyme level, supporting applications where tissue-level pharmacodynamic biomarker analysis is a primary endpoint.

Quote Request

Request a Quote for 2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.